2-(2-Amino-4-fluorophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-4-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXVLCMEMPGOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Amino 4 Fluorophenyl Acetic Acid and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the 2-(2-Amino-4-fluorophenyl)acetic acid Scaffold
Retrosynthetic analysis is a foundational technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For the this compound scaffold, several strategic disconnections can be envisioned, each leading to a different synthetic approach.
The most intuitive disconnection is at the Cα-Ar bond (Disconnection A, Table 1), which simplifies the target to a 2-amino-4-fluorophenyl synthon and a two-carbon synthon for the acetic acid side chain. This approach often involves the reaction of a nucleophilic organometallic reagent derived from the aniline (B41778) with an electrophilic C2-synthon. A second strategy involves disconnecting the C-N bond (Disconnection B), suggesting a late-stage amination of a pre-formed 2-bromo- or 2-triflate-4-fluorophenylacetic acid derivative. A third approach (Disconnection C) focuses on building the acetic acid side chain from a simpler methyl group, for instance, via functionalization of a 2-amino-4-fluorotoluene derivative. This pathway is common in industrial synthesis for phenylacetic acids. A final strategy (Disconnection D) involves the manipulation of functional groups on a pre-existing phenylacetic acid core, such as the regioselective introduction of the amino and fluoro groups. researchgate.net
Table 1: Retrosynthetic Disconnection Strategies for this compound
| Disconnection Strategy | Bond Disconnected | Resulting Synthons / Precursors | Corresponding Forward Reaction |
| A: Side-Chain Addition | Ar-CH₂COOH | 2-Amino-4-fluorophenyl anion synthon + ⁺CH₂COOH synthon | Cross-coupling (e.g., Suzuki, Negishi) or alkylation |
| B: Late-Stage Amination | Ar-NH₂ | 2-Bromo-4-fluorophenylacetic acid + NH₃ | Buchwald-Hartwig amination or copper-catalyzed amination |
| C: Side-Chain Elaboration | H₃C-Ar | 2-Amino-4-fluorotoluene | Halogenation followed by cyanation and hydrolysis (Willgerodt-Kindler) |
| D: Ring Functionalization | Ar-F / Ar-NH₂ | 4-Aminophenylacetic acid or 2-Fluorophenylacetic acid | Electrophilic fluorination / Nitration and reduction |
Each of these retrosynthetic pathways presents unique challenges, particularly concerning the regiochemical control of substitutions on the aromatic ring, which is influenced by the competing directing effects of the existing substituents.
Development and Optimization of Multi-Step Convergent and Divergent Synthetic Pathways
Building upon retrosynthetic analysis, chemists develop multi-step pathways that can be either convergent or divergent. Convergent syntheses involve preparing key fragments of the molecule independently before combining them in the final stages. Divergent syntheses utilize a common intermediate that can be elaborated into a wide array of analogues, which is highly valuable for creating chemical libraries for drug discovery. nih.gov
A convergent approach to this compound might involve the synthesis of a protected 2-lithio-4-fluoroaniline derivative and its subsequent reaction with a protected haloacetic acid ester. Conversely, a divergent synthesis could start from 2-(2-nitro-4-fluorophenyl)acetic acid. The nitro group can be reduced to the amine, which can then be subjected to various N-alkylation or N-acylation reactions to produce analogues. Simultaneously, the carboxylic acid moiety can be converted to esters or amides, generating a diverse library of compounds from a single, advanced intermediate.
Achieving the desired 1,2,4-substitution pattern on the phenyl ring is a significant synthetic hurdle. The electronic properties of both the fluorine atom and the amino group (or its precursor, the nitro group) dictate the regioselectivity of further functionalization. Direct C-H functionalization has emerged as a powerful tool to forge C-C and C-heteroatom bonds with high selectivity, often bypassing the need for pre-functionalized starting materials. researchgate.net
For instance, directed ortho-metalation is a robust strategy. acs.org Starting with 3-fluoroaniline, the amino group can be protected with a directing group (e.g., pivaloyl or carbamate). This directing group facilitates regioselective deprotonation at the C2 position using a strong base like n-butyllithium, followed by quenching with an appropriate electrophile to introduce the acetic acid side chain precursor. Transition-metal catalysis, particularly with copper, rhodium, or palladium, offers alternative routes for regioselective C-H functionalization. researchgate.netnih.gov For example, Cu(II)-catalyzed azidation allows for the direct introduction of an azide (B81097) group onto an aniline ring in an aqueous medium, which can subsequently be reduced to the amine. nih.gov
Table 2: Selected Regioselective Functionalization Methods for Aniline Derivatives
| Reaction Type | Catalyst/Reagent | Position Functionalized | Substrate Example | Reference |
| Directed ortho-Metalation | n-BuLi / TMEDA | ortho to directing group | N-Pivaloyl-3-fluoroaniline | acs.org |
| C-H Azidation | CuSO₄·5H₂O / NaN₃ | ortho to amine | Substituted Anilines | nih.gov |
| C-H Amidation | Rh(III) / Dioxazolone | ortho to directing group | Aniline with pyrimidine (B1678525) directing group | researchgate.net |
| C-H Arylation | Ru(II) catalyst | meta to directing group | N-aryl anilines | researchgate.net |
These modern methods provide precise control over substitution patterns, which is critical for the efficient synthesis of the target scaffold.
While this compound itself is achiral, its α-substituted analogues are chiral and often exhibit stereospecific biological activity. Therefore, the development of asymmetric syntheses to control the stereochemistry at the α-carbon is paramount. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
One prominent approach is the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a glycine Schiff base can be complexed with a chiral nickel catalyst, deprotonated, and then alkylated. Subsequent hydrolysis removes the chiral auxiliary and reveals the enantiomerically enriched α-amino acid. mdpi.com Another method involves the asymmetric hydrogenation of a dehydroamino acid precursor using chiral rhodium or ruthenium catalysts. The enantioselectivity of these reactions is highly dependent on the catalyst-substrate interaction. mdpi.com Furthermore, enantioselective synthesis can be achieved through ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones, which serve as precursors to α-halogenated β-amino acids. nih.gov
Table 3: Methods for Asymmetric Synthesis of α-Amino Acid Analogues
| Method | Catalyst / Auxiliary | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkylation | Chiral Ni(II) Complex | Glycine Schiff Base | >99% de | mdpi.com |
| Strecker Reaction | (S)-α-MBA | α-Keto ester | Diastereomer separation required | nih.gov |
| Asymmetric Hydrogenation | Chiral Rhodium-DIPAMP | Dehydroamino acid | >95% ee | mdpi.com |
| Catalytic α-Halogenation | Maruoka's Spirocyclic Ammonium (B1175870) Salt | Isoxazolidin-5-one | 92% er | nih.gov |
These methods provide access to enantiomerically pure analogues, which are essential for probing structure-activity relationships.
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This involves maximizing atom economy, using safer solvents and reagents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.
In the context of synthesizing this compound, green principles can be applied at multiple stages. For example, traditional nitration reactions often use a hazardous mixture of nitric and sulfuric acids. Greener alternatives might involve solid acid catalysts or milder nitrating agents. Reductions of nitro groups, classically performed with stoichiometric metals like tin or iron in strong acid, can be replaced by catalytic hydrogenation using H₂ gas and a recyclable catalyst (e.g., Pd/C), with water or ethanol (B145695) as a solvent. google.com Metal-free catalytic systems, such as I(I)/I(III) catalysis for fluorination using an inexpensive HF source, also represent a significant step towards greener synthesis. nih.gov
Table 4: Comparison of Traditional vs. Green Chemistry Approaches for Nitro Group Reduction
| Metric | Traditional Method (Sn/HCl) | Green Method (H₂/Pd/C) |
| Reagent Type | Stoichiometric | Catalytic |
| Atom Economy | Low | High |
| Solvent | Concentrated HCl | Ethanol, Water |
| Byproducts | Metal salt waste | Minimal (only water) |
| Safety Hazard | Corrosive acid, toxic metal waste | Flammable H₂ gas (can be managed in flow) |
By integrating these principles, the synthesis can be made more sustainable, cost-effective, and safer, particularly at an industrial scale.
Novel Catalyst Systems and Reaction Conditions for Key Bond Formations
Modern organic synthesis relies heavily on the development of novel catalysts that can mediate key bond-forming reactions with high efficiency and selectivity. For the synthesis of the target scaffold and its analogues, catalysts based on palladium, copper, nickel, and rhodium are particularly relevant. acs.orgnih.gov
Nickel catalysis has recently emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the coupling of a wide range of electrophiles and nucleophiles and are effective in challenging C-N bond formations. acs.orgacs.org For instance, a nickel-catalyzed reductive coupling between an aryl halide and a protected amino acid derivative could be a viable strategy. Copper-catalyzed reactions, such as the Ullmann condensation or C-H azidation, are also instrumental, especially for forming C-N and C-X bonds under relatively mild conditions. nih.gov Organocatalysis provides a metal-free alternative for certain transformations. For example, I(I)/I(III) catalysis can be used for regioselective fluorination reactions, avoiding the use of heavy metals. nih.gov
Table 5: Selected Novel Catalyst Systems for Key Bond Formations
| Catalyst System | Bond Formed | Reaction Type | Key Advantage | Reference |
| Pd(OAc)₂ / Ligand | C(sp³)-F | C-H Fluorination | Direct fluorination of unactivated C-H bonds | semanticscholar.org |
| Ni(OAc)₂ / 1,10-phen | P-C(O)N | Umpolung Cross-Coupling | Utilizes inexpensive nickel, broad scope | acs.org |
| CuSO₄·5H₂O | Ar-N₃ | C-H Azidation | Uses water as solvent, mild conditions | nih.gov |
| I(I)/I(III) Organocatalyst | C(sp³)-F | Allene Fluorination | Metal-free, high regioselectivity | nih.gov |
| Rh(III) Catalyst | Ar-NHR | C-H Amidation | High regioselectivity with directing groups | researchgate.net |
The continuous development of these catalytic systems is crucial for pushing the boundaries of synthetic efficiency and enabling the construction of increasingly complex molecules.
Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, especially for scalability, safety, and process control. In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This setup allows for precise control over parameters like temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety, particularly for highly exothermic or hazardous reactions. acs.org
Several steps in the synthesis of this compound could benefit from flow processing. For example, nitration and hydrogenation are often highly exothermic and can be dangerous to run on a large scale in batch. In a flow reactor, the small reaction volume at any given time minimizes the risk of thermal runaway. mpg.de Similarly, reactions involving organometallic reagents or toxic gases can be handled more safely in a closed-loop flow system. The application of a low-temperature continuous flow platform has been demonstrated for reactions that require precise temperature control, which is often the case in regioselective metalations. acs.org This technology not only enhances safety and reproducibility but also facilitates a seamless transition from laboratory-scale discovery to industrial-scale production.
Total Synthesis and Semisynthesis Strategies for Complex Derivatives
The strategic incorporation of the this compound scaffold serves as a pivotal cornerstone in the assembly of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The inherent functionalities of this compound—a primary aromatic amine, a carboxylic acid, and a fluorine atom—provide a versatile platform for a variety of cyclization and derivatization reactions. These reactions pave the way for the synthesis of intricate molecules with potential applications in medicinal chemistry and materials science. This section delves into the total and semisynthesis strategies that leverage this compound and its close analogues as key building blocks for constructing complex derivatives, with a focus on quinazolinones and other fused heterocyclic systems.
A general synthetic pathway towards complex quinazolinone derivatives often commences with the acylation of the amino group of an anthranilic acid derivative. This is typically followed by a cyclization step, often facilitated by a dehydrating agent or heat, to form the heterocyclic ring. sphinxsai.com Subsequent modifications can be introduced at various positions of the quinazolinone scaffold to build molecular complexity.
In a similar vein, the synthesis of other fused heterocyclic systems can be envisioned starting from this compound. The amino and carboxylic acid functionalities can participate in a variety of cyclization reactions with appropriate bifunctional reagents to construct five-, six-, or seven-membered heterocyclic rings fused to the fluorinated benzene (B151609) ring. For example, condensation with α-haloketones or β-ketoesters could lead to the formation of fused pyridine (B92270) or pyrimidine rings, respectively.
While specific, detailed examples of total synthesis of highly complex, multi-ring systems originating directly from this compound are not extensively documented in readily available literature, the fundamental reactions of its core functional groups are well-established in organic synthesis. The following table outlines a conceptual framework for the synthesis of complex derivatives, based on known transformations of analogous compounds.
Table 1: Conceptual Synthetic Strategies for Complex Derivatives of this compound
| Target Derivative Class | Key Intermediate | Key Reaction Step | Reagents & Conditions |
| Quinazolinones | N-acyl-2-(2-amino-4-fluorophenyl)acetic acid | Intramolecular Cyclization/Condensation | Acyl chloride, followed by reaction with an amine and a cyclizing agent (e.g., PPA, SOCl₂) |
| Benzodiazepines | 2-(2-(Haloacetamido)-4-fluorophenyl)acetic acid ester | Intramolecular N-alkylation/Cyclization | Reaction with an amine, followed by base-mediated cyclization |
| Fused Pyridines | Diethyl 2-((2-carboxy-5-fluorobenzyl)amino)maleate | Intramolecular Cyclization/Aromatization | Condensation with diethyl acetylenedicarboxylate, followed by cyclization and oxidation |
| Fused Thiazoles | 2-(2-Amino-4-fluorophenyl)thioacetamide | Hantzsch-type Thiazole Synthesis | Reaction with an α-haloketone |
It is important to note that the reaction conditions and yields for these conceptual pathways would require empirical optimization. The electronic effect of the fluorine atom would likely play a significant role in modulating the reactivity of the intermediates compared to their non-fluorinated counterparts.
The semisynthesis of complex derivatives often involves the modification of a pre-existing heterocyclic scaffold that already contains the 2-amino-4-fluorophenyl moiety. This approach can be more efficient for accessing a library of related compounds for structure-activity relationship (SAR) studies. For instance, a pre-formed quinazolinone containing the this compound substructure could undergo further derivatization at various positions, such as the N-3 position or the 2-position, to introduce additional complexity and functionality. sphinxsai.com
Sophisticated Structural Elucidation and Conformational Analysis of 2 2 Amino 4 Fluorophenyl Acetic Acid
Advanced Spectroscopic Methodologies for Structural Confirmation
The definitive confirmation of the chemical structure of 2-(2-Amino-4-fluorophenyl)acetic acid would rely on a combination of advanced spectroscopic techniques. These methods probe the molecular vibrations, electronic transitions, and the environment of atomic nuclei to piece together a complete structural picture.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule and offering insights into its conformational state. For this compound, these techniques would provide characteristic signals corresponding to the vibrations of its constituent parts.
A detailed vibrational analysis, supported by computational methods such as Density Functional Theory (DFT), would be necessary for the precise assignment of the observed spectral bands. Such an analysis has been successfully applied to similar molecules, like 2-(4-Cyanophenylamino) acetic acid, yielding a thorough understanding of their vibrational modes. nih.gov
Key Vibrational Modes for this compound:
Amino (-NH₂) Group: Symmetric and asymmetric stretching vibrations of the N-H bonds would be expected in the 3300-3500 cm⁻¹ region. The scissoring, rocking, and wagging modes would appear at lower frequencies.
Carboxylic Acid (-COOH) Group: The characteristic O-H stretching vibration would be observed as a broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands. The carbonyl (C=O) stretching vibration is a strong, sharp band typically found between 1700 and 1760 cm⁻¹, though its position can be influenced by hydrogen bonding.
Aromatic Ring: C-H stretching vibrations on the phenyl ring would appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring would also give rise to characteristic out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range.
C-F Bond: The C-F stretching vibration would be expected in the 1000-1400 cm⁻¹ region, providing clear evidence for the fluorination of the phenyl ring.
The table below presents a hypothetical, yet representative, set of vibrational frequencies for this compound, based on known data for similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3450 - 3300 |
| N-H Scissoring | 1650 - 1580 | |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (broad) |
| C=O Stretch | 1760 - 1700 | |
| C-O Stretch | 1320 - 1210 | |
| O-H Bend | 1440 - 1395 | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| Fluoro Group | C-F Stretch | 1400 - 1000 |
This table is illustrative and actual values would need to be confirmed by experimental data.
Since this compound possesses a stereocenter at the alpha-carbon of the acetic acid moiety, it can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of these enantiomers.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the spatial arrangement of chromophores. VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation, offering a detailed fingerprint of the molecule's stereochemistry. The combination of experimental VCD spectra with quantum chemical calculations is a powerful tool for the unambiguous assignment of the absolute configuration of chiral molecules.
Conformational Analysis using Computational and Experimental Approaches
Computational methods, particularly DFT, are invaluable for mapping the potential energy surface of the molecule. By systematically rotating the key dihedral angles (e.g., the C-C bond connecting the phenyl ring and the acetic acid group, and the C-C bond of the acid), a series of conformers can be generated and their relative energies calculated. This would reveal whether the molecule prefers a folded or extended conformation and how the amino and fluoro substituents influence this preference.
Experimental validation of the computed conformations can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about through-space interactions (e.g., via Nuclear Overhauser Effect, NOE) that are dependent on the molecular conformation.
Solid-State Forms and Polymorphism Research
In the solid state, this compound can potentially exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal lattice and, consequently, different physical properties such as melting point, solubility, and stability. The study of polymorphism is critical in fields like pharmaceuticals, where the solid-state form of an active ingredient can impact its efficacy.
The investigation of polymorphism would involve crystallizing the compound from various solvents and under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would be analyzed using techniques such as:
X-ray Diffraction (XRD): Single-crystal XRD can provide the definitive three-dimensional structure of a polymorph, revealing the precise molecular conformation and the network of intermolecular interactions (e.g., hydrogen bonds) that stabilize the crystal lattice. Powder XRD (PXRD) is used to identify and distinguish between different polymorphic forms.
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures between different polymorphs.
Solid-State Vibrational Spectroscopy (IR, Raman): The vibrational spectra of solid samples can differ between polymorphs due to the different intermolecular interactions in the crystal lattice.
Research on related substituted phenylacetic acids, such as 2-(4-nitrophenyl)acetic acid and 2-((2,6-dichlorophenyl)amino)benzoic acid, has revealed the existence of multiple polymorphic forms with distinct molecular conformations and hydrogen-bonding motifs. researchgate.netrsc.org For this compound, one would anticipate the formation of strong hydrogen bonds involving the amino and carboxylic acid groups, which would play a dominant role in the crystal packing. The fluorine atom could also participate in weaker intermolecular interactions.
Derivatization Strategies and Analogue Synthesis for Functional Diversification
Design Principles for Structurally Diverse Libraries Based on the 2-(2-Amino-4-fluorophenyl)acetic acid Core
The design of structurally diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. The this compound core is an excellent starting point for library synthesis due to its distinct functional handles: the carboxylic acid, the aromatic amine, and the phenyl ring itself. The fundamental principle is to leverage these sites for combinatorial derivatization, creating a wide array of analogues with varied steric and electronic properties.
Key design principles include:
Scaffold-Based Diversity: Utilizing the core phenylacetic acid structure as a constant backbone while systematically varying the substituents at the three main reactive positions.
Orthogonal Protection Strategies: Employing protecting groups for the amine and carboxylic acid functions that can be removed under different conditions. This allows for the selective modification of one group while the other remains inert, enabling controlled, stepwise synthesis.
Parallel Synthesis: Using automated or semi-automated synthesis platforms to simultaneously perform reactions in parallel, allowing for the rapid generation of a large number of distinct compounds.
Privileged Structure-Based Design: The amino acid scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active molecules. medchemexpress.com Libraries can be designed to mimic known pharmacophores or to explore new chemical space around this validated core.
The inherent reactivity of the amine and carboxylic acid groups makes them ideal for creating amide and ester libraries, respectively. Furthermore, the aromatic ring can be subjected to various substitution reactions to modulate the electronic landscape of the molecule.
Regioselective Modification of the Carboxylic Acid Moiety
Regioselective modification of the carboxylic acid group is a primary strategy for diversification. These modifications can alter solubility, lipophilicity, and the ability of the molecule to act as a hydrogen bond donor or acceptor. To achieve selectivity, the more nucleophilic amine group often requires temporary protection (e.g., as a Boc or Fmoc derivative) before modifying the carboxyl group.
Common regioselective modifications include:
Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and modulate bioavailability, a common strategy in prodrug design. nih.gov This is typically achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
Amidation: Forming an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most common modifications. This is a cornerstone of peptide synthesis and is used to build larger, more complex molecules. nih.gov Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HCTU are frequently used. nih.govnih.gov
Reduction: The carboxylic acid can be selectively reduced to a primary alcohol. This transformation removes the acidic character and introduces a new site for further functionalization (e.g., ether formation).
Table 1: Examples of Regioselective Modifications of the Carboxylic Acid Moiety
| Modification Type | Reagents & Conditions | Resulting Functional Group | Key Outcome |
| Esterification | R-OH, H₂SO₄ (cat.), Reflux | Ester (-COOR) | Increased lipophilicity, potential for prodrugs. nih.gov |
| Amidation | R-NH₂, EDC, HOBt, DMF | Amide (-CONHR) | Formation of peptide bonds, library diversification. nih.gov |
| Reduction | BH₃·THF or LiAlH₄ | Primary Alcohol (-CH₂OH) | Removal of acidic center, new functional handle. |
Strategies for Amine Group Functionalization and Bioconjugation
The primary aromatic amine of this compound is a key site for modifications that can significantly impact the molecule's properties and function. Derivatization at this position can introduce new pharmacophoric elements or provide a handle for attachment to larger biomolecules. To ensure regioselectivity, the carboxylic acid group is often protected as an ester.
Key functionalization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust reaction that allows for the introduction of a vast array of acyl groups, altering steric and electronic properties.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are stable and can act as hydrogen-bond donors.
Reductive Amination: While less direct, the amine could conceptually be derived from a nitro precursor, allowing for various introductions of substituents via reductive amination pathways.
Bioconjugation: This involves covalently linking the molecule to a biological macromolecule like a protein, antibody, or oligonucleotide. Derivatization reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are commonly used to functionalize primary amines for analytical purposes and can be adapted for conjugation. thermofisher.comshimadzu.com The amine group can be modified with a linker containing a terminal group (e.g., maleimide, alkyne) that can react selectively with a corresponding functional group on the biomolecule.
Table 2: Common Derivatization Reactions for the Amine Group
| Reaction Type | Reagents | Resulting Functional Group | Purpose |
| Acylation | Acyl Chloride (R-COCl), Base | Amide (-NHCOR) | Introduce diverse R-groups, modulate properties. |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) | Introduce stable, H-bonding moiety. |
| Fluorescent Labeling | OPA/Thiol, FMOC-Cl | Fluorescent Adduct | Quantification, visualization. thermofisher.commdpi.com |
| Bioconjugation Linker Attachment | NHS-ester-linker | Amide-linker | Prepare molecule for attachment to biomolecules. |
Aromatic Ring Substitutions and Their Impact on Electronic and Steric Properties
Further diversification can be achieved by introducing additional substituents onto the phenyl ring. The position of any new substituent is directed by the existing amino and fluoro groups. The amino group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. Their combined influence will dictate the regioselectivity of electrophilic aromatic substitution reactions.
Electronic Impact: The fluorine atom at the C4-position is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). researchgate.net This influences the acidity of the carboxylic acid and the basicity of the amine. Adding further electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density of the ring, while electron-donating groups (e.g., -OCH₃, -CH₃) would increase it. These changes can profoundly affect the molecule's binding affinity to biological targets.
Steric Impact: The introduction of bulky substituents can impose conformational restrictions on the molecule. This can be exploited to probe the steric tolerance of a binding pocket or to lock the molecule into a specific bioactive conformation.
Table 3: Predicted Effects of Additional Aromatic Ring Substituents
| Substituent (Example) | Position (Predicted) | Electronic Effect | Steric Effect | Potential Impact |
| **Nitro (-NO₂) ** | Ortho to Amine | Strongly Electron-Withdrawing | Moderate | Decreased amine basicity, altered ring polarity. |
| Methoxy (-OCH₃) | Ortho to Amine | Electron-Donating | Moderate | Increased amine basicity, altered H-bonding. |
| Bromo (-Br) | Ortho to Amine | Electron-Withdrawing (Inductive) | Moderate | Increased lipophilicity, potential for further reaction. |
| Methyl (-CH₃) | Ortho to Amine | Electron-Donating (Inductive) | Small | Increased lipophilicity, fine-tuning of electronics. |
Prodrug and Pro-Tide Design Approaches for Enhanced Cellular Uptake or Target Specificity (conceptual, not dosage/clinical)
Prodrug strategies are employed to overcome limitations of a parent drug, such as poor solubility or low membrane permeability. nih.govresearchgate.net The functional groups on this compound are ideal for prodrug design.
Ester Prodrugs: The carboxylic acid can be masked as an ester. This neutralizes the negative charge, increases lipophilicity, and facilitates passive diffusion across cell membranes. nih.gov Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester bond, releasing the active carboxylic acid. nih.gov
Amide Prodrugs (Amino Acid Conjugates): The carboxylic acid can be coupled to the N-terminus of an amino acid or a short peptide. ijper.org This can leverage amino acid transporters for active uptake into cells, potentially increasing intracellular concentration and targeting specific cell types that overexpress these transporters. nih.gov
Amide Prodrugs (at the Amine): The aromatic amine can be acylated to form an amide. This amide bond can be designed to be labile to specific amidase enzymes, providing another mechanism for controlled release of the parent compound.
The "pro-tide" concept, while specific to nucleotides, involves masking a phosph(on)ate group with moieties that are cleaved intracellularly to release the active nucleotide. A similar conceptual approach for this scaffold would involve conjugation to a carrier that is recognized by a specific cellular uptake mechanism, thereby enhancing target specificity.
Peptidomimetic and Conjugate Chemistry Utilizing the Fluoroaminoaryl Acetic Acid Scaffold
The structure of this compound, as a non-natural amino acid, makes it a valuable building block for the synthesis of peptidomimetics and molecular conjugates.
Peptidomimetics: These are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The this compound scaffold can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. fu-berlin.desigmaaldrich.com The fluoro-substituted phenyl ring can introduce unique conformational constraints or engage in specific interactions (e.g., fluorine-aromatic interactions) within a receptor binding site that are not possible with natural amino acids.
Conjugate Chemistry: The scaffold can be conjugated to other molecular entities to create hybrid molecules with novel properties. For example:
Saccharide Conjugates: Attaching the molecule to a sugar moiety can improve water solubility and potentially target specific lectin receptors on cell surfaces. nih.gov
Lipid Conjugates: Conjugation to a lipid tail can enhance membrane association or facilitate formulation into lipid-based delivery systems.
The synthesis of these conjugates typically involves forming a stable amide or ester linkage between the fluoroaminoaryl acetic acid and the desired molecular partner. nih.govnih.gov
Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment
Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC-UV, UPLC-MS, Chiral Chromatography)
Chromatography is the cornerstone for the separation and purity assessment of "2-(2-Amino-4-fluorophenyl)acetic acid." High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique due to its robustness and the compound's inherent UV-absorbing properties, attributable to its phenyl ring.
HPLC-UV: Methods for analyzing related fluorophenylacetic acid isomers can be adapted for "this compound". sielc.comsielc.com A typical setup involves a reversed-phase column, such as a Primsep SB or a C18 column. sielc.comscioninstruments.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acidic buffer like formic or acetic acid to ensure good peak shape and resolution. sielc.com Detection is typically performed at a wavelength around 264 nm, where the phenyl chromophore absorbs UV light. sielc.comsielc.com HPLC is invaluable for routine purity checks and for monitoring the progress of chemical reactions during synthesis. scioninstruments.comfbise.edu.pk
UPLC-MS: Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. When coupled with a mass spectrometer (MS), UPLC-MS provides not only retention time data but also mass-to-charge ratio information, which allows for definitive identification of the target compound and its impurities. bldpharm.commasonaco.org This is particularly useful for resolving and identifying structurally similar process-related impurities or degradation products.
Chiral Chromatography: The specific compound "this compound" is not chiral at the alpha-carbon of the acetic acid moiety. Therefore, chiral chromatography is not required for separating enantiomers of the compound itself. However, this technique would be essential if chiral impurities, which may arise from starting materials or side reactions, are present and need to be separated and quantified. The asymmetric synthesis of related chiral fluorinated amino acids often employs chiral auxiliaries and requires methods to confirm the enantiomeric excess of the final product. mdpi.com
Table 1: Example HPLC Conditions for Analysis of Phenylacetic Acid Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Primesep SB, 4.6x250 mm, 5 µm sielc.com | C18-AQ (ODS) Reversed-Phase scioninstruments.com |
| Mobile Phase | Acetonitrile / Water (40/60) sielc.com | Aqueous solution with buffer scioninstruments.com |
| Buffer | 0.2% Formic Acid sielc.com | Not specified |
| Flow Rate | 1.0 mL/min sielc.com | Not specified |
| Detection | UV at 264 nm sielc.com | UV (typically ~210 nm for carboxyl group) scioninstruments.comshimadzu.com |
Spectroscopic and Spectrometric Quantification Methods (e.g., UV-Vis Spectroscopy, Quantitative NMR, LC-MS/MS)
Beyond separation, several methods are available for the precise quantification of "this compound."
UV-Vis Spectroscopy: As mentioned, the presence of the aromatic ring allows for direct quantification using UV-Vis spectroscopy. nih.gov This method is simple and rapid, often used for determining the concentration of pure solutions by measuring absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for this compound is expected in the short wavelength UV region, typical for phenylacetic acid derivatives. shimadzu.com
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is primarily used for structural elucidation, but its quantitative application (qNMR) is a powerful tool for determining the concentration of a substance without the need for a specific reference standard of the analyte itself. By integrating the signal of a specific proton of the target molecule against the signal of a known amount of an internal standard, a highly accurate concentration can be determined.
LC-MS/MS: For trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.gov This technique is particularly vital for detecting and quantifying potential genotoxic impurities that may be present at parts-per-million (ppm) levels. mdpi.com A method would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific parent ion of the target compound is selected and fragmented, and a specific fragment ion (daughter ion) is monitored. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing sensitivity. mdpi.com The development of such a method involves optimizing the mobile phase, typically using additives like ammonium (B1175870) acetate, and fine-tuning MS parameters to achieve low limits of detection (LOD) and quantification (LOQ). mdpi.com
Table 2: Potential LC-MS/MS Parameters for Trace Level Quantification
| Parameter | Typical Setting | Reference/Rationale |
|---|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer | Standard for targeted quantification. masonaco.orgmdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group is readily protonated. mdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. mdpi.comuni-muenchen.de |
| Parent Ion (Q1) | [M+H]⁺ = 170.1 m/z | Based on molecular weight of 169.15. chemscene.com |
| Fragment Ion (Q3) | To be determined experimentally | Typically involves loss of H₂O, CO, or the acetic acid side chain. |
| Limit of Quantification (LOQ) | Potentially low ppm to ppb range | Comparable methods for related structures achieve sub-ppm LOQs. mdpi.com |
Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis
Capillary Electrophoresis (CE): Capillary Electrophoresis is a high-resolution separation technique that uses an electric field to separate analytes in a narrow capillary. It offers advantages over HPLC, such as higher separation efficiency, shorter analysis times, and minimal sample and reagent consumption. scispace.com For amino acids, direct UV detection can be challenging due to weak absorption. creative-proteomics.com Therefore, pre-column or in-capillary derivatization is often employed to attach a chromophore or fluorophore to the amino group, enhancing detection sensitivity. scispace.comnih.gov Reagents like ortho-phthaldialdehyde (OPA) or 1,2-naphthoquinone-4-sulfonate can be used for this purpose. creative-proteomics.comresearchgate.net CE is well-suited for analyzing complex mixtures and determining the purity of pharmaceutical samples. scispace.com
Microfluidic Platforms: Microfluidic systems, or "lab-on-a-chip" technologies, integrate multiple analytical processes onto a single small device. These platforms offer the potential for rapid, automated, and high-throughput analysis with extremely small sample volumes. While specific applications for "this compound" are not widely documented, the technology has been successfully used for the real-time analysis of other amino acids, for instance, in sweat using fluorometric assays on a wearable microfluidic system. rsc.org This demonstrates the future potential for using such platforms in the high-throughput screening or quality control of amino acid derivatives.
Development of Robust Analytical Protocols for Process Control and Quality Assurance in Research Settings
Ensuring the quality and consistency of "this compound" in a research setting requires the development of robust, validated analytical protocols. A comprehensive quality assurance strategy integrates the methodologies described above.
Routine Purity and Identity Confirmation: HPLC-UV serves as a reliable workhorse for routine analysis. scioninstruments.com It can be used to monitor the progress of a synthesis, check the purity of starting materials and intermediates, and determine the purity of the final compound. Its robustness makes it ideal for frequent use in a research lab.
Trace Impurity Analysis: For ensuring high purity, especially when the compound is intended for sensitive biological applications, a highly sensitive LC-MS/MS method is essential. mdpi.com Such a method must be developed and validated according to established guidelines (e.g., International Council on Harmonisation - ICH) to accurately quantify critical impurities that could affect experimental outcomes. mdpi.com This is particularly important for identifying and controlling potentially genotoxic impurities.
Accurate Quantification: For creating stock solutions or performing quantitative studies, accuracy is paramount. While HPLC-UV with a reference standard is common, the use of isotopically labeled internal standards in LC-MS/MS analysis (isotope dilution method) provides the highest level of accuracy by correcting for variations in sample preparation and instrument response. masonaco.org
Method Validation: A robust analytical protocol is defined by its validation. Key parameters that must be evaluated include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. mdpi.com This ensures that the analytical method is reliable, reproducible, and fit for its intended purpose in a research or quality control environment.
By combining these advanced analytical techniques into a structured quality control protocol, researchers can ensure the identity, purity, and concentration of "this compound," leading to more reliable and reproducible scientific findings. bldpharm.com
Investigative Applications of 2 2 Amino 4 Fluorophenyl Acetic Acid in Chemical Biology and Material Science Non Clinical
Use as a Molecular Probe for Biological Target Identification (e.g., photoaffinity labeling, fluorescent tagging)
The structure of 2-(2-amino-4-fluorophenyl)acetic acid presents opportunities for its development into molecular probes for the identification and characterization of biological targets. The primary amino group and the aromatic ring are key functional handles that can be chemically modified to introduce photoreactive groups for photoaffinity labeling or fluorophores for fluorescent tagging.
Photoaffinity Labeling: Photoaffinity labeling is a powerful technique to identify protein-ligand interactions in a biological system. A photoaffinity probe typically contains a photoreactive group that, upon activation by light, forms a covalent bond with the target protein. The amino group of this compound could be acylated with a precursor to a photoreactive moiety, such as a benzophenone (B1666685) or an aryl azide (B81097). The resulting derivative, if it retains affinity for a biological target, could be used to covalently label and subsequently identify that target.
Fluorescent Tagging: Similarly, the amino group can be reacted with a fluorophore to create a fluorescent probe. Such probes are instrumental in visualizing the localization and dynamics of target molecules within cells or tissues. The choice of fluorophore would depend on the specific experimental requirements, including desired excitation and emission wavelengths and environmental sensitivity.
While no specific studies detailing the use of this compound for these purposes are readily available, the general principles of probe design support its potential in this area.
Incorporation into Peptides, Peptidomimetics, and Oligomers for Structural and Functional Studies
The incorporation of non-natural amino acids like this compound into peptides, peptidomimetics, and other oligomers is a strategy to confer unique structural and functional properties. anu.edu.aumdpi.com The fluorine atom can introduce favorable characteristics such as increased metabolic stability and altered conformational preferences. anu.edu.au
Peptides and Peptidomimetics: As an amino acid derivative, this compound can be integrated into peptide sequences using standard solid-phase or solution-phase synthesis methodologies. medchemexpress.commedchemexpress.com The presence of the fluorine atom on the phenyl ring can influence the peptide's secondary structure and its interaction with biological targets. Fluorinated amino acids have been shown to enhance the stability of peptide structures. nih.govresearchgate.net
Oligomers: Beyond peptides, this compound could be a monomer unit in the synthesis of novel oligomers with specific folding patterns or functional properties. The combination of the aromatic ring, the amino group, and the carboxylic acid provides multiple points for polymerization and functionalization.
A review of available literature did not yield specific examples of peptides or oligomers containing this compound. However, the general utility of fluorinated amino acids in peptide and protein engineering is well-documented. anu.edu.aumdpi.comresearchgate.net
Potential as a Scaffold for Rational Drug Design Initiatives (theoretical/computational focus)
The this compound structure can serve as a scaffold in rational drug design, a process that often begins with computational studies to predict the binding of small molecules to a biological target. nih.govnih.govwiley.comh-its.org
Scaffold for Library Synthesis: The core structure of this compound provides a foundation for the creation of a library of derivatives. The amino and carboxylic acid groups can be readily modified to explore the chemical space around the scaffold and optimize interactions with a target protein. Computational methods can guide the selection of substituents to enhance binding affinity and selectivity. nih.govwiley.com
Computational Modeling: Molecular docking and other computational techniques can be used to virtually screen for potential biological targets of derivatives of this compound. nih.gov These in silico methods help in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. wiley.com
While no specific computational studies on this compound were found, the general approach of using such scaffolds in medicinal chemistry is a common practice. researchgate.net
Exploration in Polymer Chemistry and Material Science for Novel Functional Materials
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a candidate for the synthesis of novel polymers.
Polyamides and Polyesters: The compound can undergo polymerization through the formation of amide or ester linkages. The resulting polymers would feature a fluorinated aromatic side chain, which could impart unique properties to the material, such as hydrophobicity, thermal stability, and specific optical or electronic characteristics.
Functional Materials: The incorporation of fluorine can be a strategy to tune the properties of materials for specific applications. For instance, fluorinated polymers often exhibit low surface energy and high resistance to chemical and thermal degradation. These properties could be exploited in the development of functional coatings, membranes, or other advanced materials. nih.gov
Specific research on the use of this compound in polymer chemistry is not prevalent in the reviewed literature.
Utility in Radiochemistry for Ligand Imaging Research (focus on chemistry/methodology, not human imaging)
In radiochemistry, the introduction of a radionuclide into a biologically active molecule allows for non-invasive imaging techniques like Positron Emission Tomography (PET). The this compound structure is amenable to radiolabeling, particularly with fluorine-18 (B77423), a commonly used positron-emitting isotope. nih.gov
Radiosynthesis of PET Tracers: The fluorine atom on the phenyl ring could potentially be replaced with fluorine-18 through nucleophilic substitution on a suitable precursor, such as a nitro or a leaving group-substituted analog. Alternatively, the amino group could be used as a handle to attach a prosthetic group already containing the radionuclide. The development of radiolabeled amino acid analogs is an active area of research for tumor imaging. nih.govmdpi.comresearchgate.net
While there are no specific reports on the radiosynthesis of this compound derivatives for ligand imaging research, the general principles of radiopharmaceutical development suggest its potential utility in this field. nih.govresearchgate.net
Future Perspectives and Research Challenges for 2 2 Amino 4 Fluorophenyl Acetic Acid Research
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of 2-(2-Amino-4-fluorophenyl)acetic acid, particularly in its enantiomerically pure form, is a critical challenge that directly impacts its therapeutic potential. While classical synthetic routes exist for phenylacetic acid derivatives, future research is poised to explore more efficient, stereoselective, and sustainable methods.
| Synthetic Advancement | Potential Application to this compound | Key Advantages |
| Flow Chemistry | Multi-step, scalable synthesis of derivatives. | Improved safety, scalability, efficiency, in-situ use of unstable intermediates. rsc.orglabsyspharm.orgacs.orgoup.com |
| Photoredox Catalysis | Direct C-H amination and fluorination of the aromatic ring. | Mild reaction conditions, late-stage functionalization, increased synthetic flexibility. mdpi.comacs.orgnih.govnih.gov |
| Biocatalysis | Enzymatic kinetic resolution of racemic this compound. | High enantioselectivity, access to pure enantiomers, green chemistry. nih.govresearchgate.netomicsonline.orgpreprints.orgnih.gov |
| Chemoenzymatic Synthesis | Combination of enzymatic steps (e.g., amination) with chemical transformations. | Optimal use of selectivity from enzymes and versatility of chemical reactions. mdpi.commdpi.comresearchgate.net |
Deeper Mechanistic Insights into Molecular Interactions and Cellular Pathways
Understanding how this compound interacts with biological targets at a molecular level is crucial for rational drug design. The presence of the fluorine atom and the ortho-amino group significantly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.
The fluorine atom, due to its high electronegativity and small size, can modulate the pKa of the nearby amino group and the carboxylic acid, affecting their ionization state at physiological pH. nih.gov This can have a profound impact on how the molecule binds to a target protein. Fluorine can also participate in favorable orthogonal multipolar interactions with backbone carbonyls in proteins and can enhance hydrophobic interactions. acs.org The strategic placement of fluorine can block metabolic pathways, for instance, by preventing P450-catalyzed hydroxylation, thereby improving the pharmacokinetic profile of a potential drug. acs.org
Future research will likely employ a combination of experimental and computational methods to elucidate these interactions. Techniques such as X-ray crystallography and 19F NMR spectroscopy can provide direct evidence of how fluorinated ligands bind to their protein targets. nih.gov 19F NMR is particularly powerful as fluorine provides a sensitive spectroscopic probe with a wide chemical shift range, allowing for detailed studies of protein-ligand interactions in solution. nih.gov
Computational docking and molecular dynamics (MD) simulations will be invaluable for generating hypotheses about potential binding modes and identifying key amino acid residues involved in the interaction. youtube.comaxxam.com These in silico methods can screen virtual libraries of potential protein targets to identify those that may bind to this compound, thus guiding experimental validation. The unique electronic nature of the C-F bond requires sophisticated computational models that can accurately account for its properties to yield reliable predictions. youtube.com By understanding these structure-activity relationships (SAR), researchers can design more potent and selective derivatives.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Property Prediction: One of the most powerful applications of AI/ML is the prediction of molecular properties. Models can be trained to accurately forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. acs.orgnih.govnih.gov This allows for the in silico screening of virtual compounds, prioritizing those with a higher probability of success in later-stage development and reducing the reliance on costly and time-consuming experimental work. youtube.com Specialized models are even being developed to predict the bioactivity changes resulting from specific modifications, such as fluorination. nih.gov
| AI/ML Application | Relevance to this compound Research | Expected Impact |
| De Novo Molecular Design | Generation of novel, optimized analogs with desired properties. | Accelerated identification of lead compounds. nih.govscitechdaily.comfrontiersin.org |
| ADMET & Bioactivity Prediction | In silico filtering of virtual libraries to prioritize candidates for synthesis. | Reduced costs and attrition rates in drug development. acs.orgnih.govnih.gov |
| Automated Synthesis Planning | Design of efficient and reliable synthetic routes for new derivatives. | Faster and more cost-effective synthesis of target molecules. preprints.orgsynthiaonline.comacs.org |
| Target Identification | Prediction of potential biological targets (e.g., kinases, enzymes). | Guidance for experimental validation and mechanism of action studies. rsc.orgaxxam.comeurekalert.org |
Addressing Current Limitations in Research Methodologies
Despite the promising outlook, research into this compound is not without its challenges. Overcoming current limitations in research methodologies will be key to unlocking its full potential.
A primary hurdle is the synthesis and purification of enantiomerically pure compounds . While methods like biocatalysis exist, they often require extensive optimization for a new substrate. The development of robust and scalable chiral synthesis or separation techniques, such as chiral chromatography, remains a significant challenge. The optimization of these separation conditions can be complex and time-consuming, although new AI/ML approaches are being developed to enhance the precision and efficiency of these methods.
Another limitation lies in the predictive power of preclinical models . In vitro assays, while essential for high-throughput screening, may not always translate to in vivo efficacy. Similarly, animal models may not fully recapitulate human disease. There is a need for more sophisticated and predictive model systems, such as organoids or humanized mouse models, to better evaluate the therapeutic potential and potential toxicity of new compounds.
Furthermore, the lack of specific molecular probes and antibodies for novel targets that might be identified for this compound can hinder mechanistic studies. The development of such tools is often a rate-limiting step in validating a new drug target and understanding its cellular pathways.
Finally, the solubility and bioavailability of new derivatives can be a significant obstacle. While the phenylacetic acid moiety generally confers some water solubility, modifications to the molecule can drastically alter its physicochemical properties. Early and accurate prediction of these properties, as discussed in the context of AI/ML, will be crucial to guide the design of compounds with favorable drug-like characteristics.
Emerging Therapeutic Concepts and Research Hypotheses (conceptual, not clinical)
The chemical structure of this compound provides a foundation for several conceptual therapeutic hypotheses. These are not based on clinical data but on the established roles of similar structural motifs in medicinal chemistry.
Enzyme Inhibition: The phenylacetic acid scaffold is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. While the specific substitution pattern of this compound distinguishes it from common NSAIDs, it is conceivable that it or its derivatives could be explored as inhibitors of other enzymes. The amino and fluoro substituents could be leveraged to achieve selectivity for a specific enzyme isoform or a completely different enzyme class, such as kinases or proteases, where aniline-based structures are common.
Neurological Pathways: Phenylacetic acid itself is a known neuromodulator. Analogs of phenylacetic acid have been investigated for their potential effects on various neurological pathways. The unique electronic properties conferred by the fluorine and amino groups could lead to derivatives that interact with specific receptors or transporters in the central nervous system, opening up conceptual avenues for research in areas such as neurodegenerative diseases or psychiatric disorders.
Protein-Protein Interaction Modulators: The fluorinated aromatic ring is a feature that can enhance binding affinity and stability in peptide and protein interactions. nih.govscitechdaily.com It is hypothesized that derivatives of this compound could serve as scaffolds for the design of small molecules that disrupt pathological protein-protein interactions, which are often considered challenging drug targets. The amino acid-like structure provides a handle for further chemical elaboration to mimic key binding motifs.
These conceptual hypotheses provide a roadmap for future exploratory research, guiding the design of experiments to uncover the biological activities of this intriguing molecule and its potential as a starting point for the development of new therapeutic agents.
Q & A
Q. What are the optimal synthetic pathways for 2-(2-Amino-4-fluorophenyl)acetic acid, and how can reaction parameters be adjusted to enhance yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or condensation reactions starting from fluorinated benzene derivatives. For example:
- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during fluorination or acetylation steps .
- Reaction Optimization : Adjust temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve intermediate stability. Catalysts like palladium (for cross-coupling) or acid/base mediators (for hydrolysis) enhance efficiency .
- Purification : Recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane) isolates the pure product. Yield improvements (70–85%) are achievable by controlling stoichiometry and reaction time .
Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.2 ppm) and the acetic acid moiety (δ 3.5–3.7 ppm for CH₂).
- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -115 ppm for para-fluoro groups) .
- Mass Spectrometry (HRMS) : Exact mass (calc. for C₈H₈FNO₂: 181.05 g/mol) verifies molecular ion peaks .
- FTIR : Detects carboxylic acid (1700–1720 cm⁻¹) and primary amine (3300–3500 cm⁻¹) stretches .
- HPLC : Purity assessment using C18 columns (retention time ~8–10 min with 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How does the fluorine substituent at the 4-position influence electronic properties and reactivity in nucleophilic substitution reactions?
- Methodological Answer : The para-fluoro group exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms, stabilizing negative charges during SNAr (nucleophilic aromatic substitution). Key observations:
- Reactivity Comparison : Fluorine at the 4-position increases electrophilicity of the phenyl ring compared to meta-substituted analogs, accelerating reactions with amines or alkoxides .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in cross-coupling reactions. Fluorine’s electronegativity lowers the LUMO energy, favoring nucleophilic attack at the ortho position .
Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK-293 or SH-SY5Y) and exposure times (24–48 hr) to minimize variability. highlights neuroprotective assays using glutamate-induced toxicity models .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding factors .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chloro or methyl groups) to isolate electronic vs. steric effects on bioactivity .
Q. How can computational methods predict the pharmacokinetic behavior of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values (calculated: ~1.2) and polar surface area (PSA < 90 Ų) .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles). Fluorine’s metabolic resistance reduces hepatic clearance .
- Docking Studies (AutoDock Vina) : Map binding affinities to targets (e.g., COX-2 or GABA receptors) using crystal structures (PDB IDs: 1CX2, 6HUP). Para-fluoro groups enhance hydrophobic interactions in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
